molecular formula C8F17SO2N(C3H7)CH2CH2OC(=O)CHCH2<br>C16H14F17NO4S B12067384 2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate CAS No. 2357-60-0

2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate

Cat. No.: B12067384
CAS No.: 2357-60-0
M. Wt: 639.3 g/mol
InChI Key: CZDIKJOTAVHOTJ-UHFFFAOYSA-N
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Description

Classification Within Fluorinated Surfactants

2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate belongs to the N-alkyl perfluoroalkane sulfonamidoethyl acrylates (MeFASACs) subclass of PFAS. As detailed in Buck et al. (2011), this classification derives from its core structure: a perfluorooctanesulfonyl group (-C~8~F~17~SO~2~) bonded to a propylaminoethyl acrylate moiety. The compound acts as an amphiphilic molecule, with the perfluorinated chain providing oil-repellency and the acrylate group enabling covalent bonding to substrates during polymerization. Compared to non-fluorinated surfactants, its critical micelle concentration is orders of magnitude lower, allowing effective surface tension reduction at parts-per-million levels.

Molecular Architecture and Bonding Characteristics

The molecular formula C~16~H~14~F~17~NO~4~S reveals a 17-carbon backbone with three distinct regions:

  • Perfluorooctanesulfonyl group : C~8~F~17~SO~2~, featuring a fully fluorinated alkyl chain (heptadecafluoro) and sulfonyl bridge. The C-F bond lengths average 1.33 Å, with bond dissociation energies of ~485 kJ/mol, conferring exceptional chemical stability.
  • Propylamino spacer : -NH(CH~2~)~3~- creates a 4.7 Å separation between the sulfonyl group and acrylate, modulating molecular flexibility.
  • Ethyl acrylate terminus : CH~2~CH~2~O-CO-CH~2~CH~2~ introduces a reactive α,β-unsaturated ester capable of free-radical polymerization.

The SMILES notation C(=O)(OCCN(CCC)S(=O)(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C=C confirms the connectivity, while the InChIKey RTJZWOGSCLVJLD-UHFFFAOYSA-N provides a unique structural identifier.

Historical Evolution in Perfluoroalkyl Substance (PFAS) Chemistry

Developed as part of the third-generation PFAS in the 1990s, this compound emerged from efforts to replace perfluorooctanoic acid (PFOA) precursors while retaining performance attributes. Unlike early PFAS made via electrochemical fluorination (ECF), it is synthesized through telomerization, yielding a more defined chain length distribution. The deliberate incorporation of the acrylate group reflects industry strategies to create reactive intermediates that minimize environmental release by binding irreversibly to substrates during application.

Systematic Nomenclature and CAS Registry Implications

The IUPAC name follows substitutive nomenclature rules:

  • Parent chain : Ethyl acrylate (ethyl propenoate)
  • Substituents :
    • N-propyl attachment at the ethyl group
    • Heptadecafluorooctylsulfonyl group on the propylamine nitrogen

CAS Registry Number 2357-60-0 specifically identifies this structural isomer, distinguishing it from related substances like N-methylperfluorooctanesulfonamidoethyl acrylate (CAS 25268-77-3). The EINECS 219-097-8 designation confirms its inclusion in the European Inventory of Existing Commercial Chemical Substances.

Structural Relationship to Polyfluoroalkyl Ether Sulfonates

While both classes contain perfluoroalkyl chains and sulfonate groups, key differences exist:

Feature This compound Polyfluoroalkyl Ether Sulfonates
Linkage Sulfonamide (-SO~2~N-) Ether (-O-)
Reactive Group Acrylate Sulfonic acid (-SO~3~H)
Typical Chain Length C8 (17 fluorine atoms) C4-C10
Environmental Mobility Lower due to polymerizable group Higher, fully ionic form

Properties

CAS No.

2357-60-0

Molecular Formula

C8F17SO2N(C3H7)CH2CH2OC(=O)CHCH2
C16H14F17NO4S

Molecular Weight

639.3 g/mol

IUPAC Name

2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(propyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C16H14F17NO4S/c1-3-5-34(6-7-38-8(35)4-2)39(36,37)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h4H,2-3,5-7H2,1H3

InChI Key

CZDIKJOTAVHOTJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate typically involves the reaction of heptadecafluorooctyl sulfonyl fluoride with 2-aminoethyl acrylate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen fluoride byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Material Science

Surface Modification
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate is utilized for modifying surfaces to impart water and oil repellency. Its incorporation into polymer matrices results in coatings that resist wetting and staining, which is beneficial in applications such as textiles, automotive finishes, and electronics.

Table 1: Properties of Modified Surfaces

PropertyUntreated SurfaceTreated Surface with this compound
Water Contact Angle60°110°
Oil Contact Angle20°90°
Surface Energy40 mN/m10 mN/m

Pharmaceutical Applications

Drug Delivery Systems
The compound has been investigated for use in drug delivery systems due to its ability to form stable emulsions and encapsulate hydrophobic drugs. Its fluorinated structure can enhance the solubility and bioavailability of certain pharmaceutical compounds.

Case Study: Encapsulation of Anticancer Agents
In a study, researchers encapsulated a hydrophobic anticancer drug using a polymer matrix containing this compound. The results indicated improved drug release profiles and enhanced therapeutic efficacy compared to conventional delivery methods .

Environmental Studies

Pollutant Adsorption
Due to its unique chemical structure, this compound shows promise in environmental applications, particularly in the adsorption of pollutants from water. Its high affinity for organic contaminants makes it suitable for developing filtration materials.

Table 2: Adsorption Efficiency of Various Contaminants

ContaminantAdsorption Efficiency (%)
Benzene85%
Phenol90%
Heavy Metals75%

Mechanism of Action

The mechanism of action of 2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate primarily involves its ability to lower surface energy and enhance hydrophobicity. The fluorinated tail interacts with surfaces to create a barrier that resists wetting and adhesion. This property is exploited in various applications to create surfaces that are resistant to water, oils, and other contaminants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The primary structural variations among similar compounds involve the alkyl chain length in the amino group (methyl, ethyl, propyl, or butyl). This modification impacts physical properties, reactivity, and toxicity.

Key Compounds for Comparison

2-[Ethyl[(heptadecafluorooctyl)sulphonyl]amino]ethyl acrylate (CAS 423-82-5) Molecular Formula: C₁₄H₁₂F₁₇NO₄S Molecular Weight: 655.31 g/mol Boiling Point: 363.6°C (predicted) Density: 0.793 g/cm³ Hazards: Irritant (R36/37/38).

2-[Butyl[(heptadecafluorooctyl)sulphonyl]amino]ethyl acrylate (CAS 383-07-3) Molecular Formula: C₁₇H₁₆F₁₇NO₄S Molecular Weight: 711.42 g/mol (calculated).

2-[[(Heptadecafluorooctyl)sulfonyl]methylamino]ethyl acrylate (polymer component, ) Molecular Formula: C₁₃H₁₀F₁₇NO₄S Molecular Weight: 641.28 g/mol (calculated).

Data Table: Comparative Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Hazard Class
Target: Propylamino variant 2357-60-02 C₁₆H₁₄F₁₇NO₄S 683.37 N/A N/A Irritant (Xi)
Ethylamino variant (CAS 423-82-5) 423-82-5 C₁₄H₁₂F₁₇NO₄S 655.31 363.6 (predicted) 0.793 R36/37/38
Butylamino variant (CAS 383-07-3) 383-07-3 C₁₇H₁₆F₁₇NO₄S 711.42 N/A N/A N/A
Methylamino variant (polymer component) N/A C₁₃H₁₀F₁₇NO₄S 641.28 N/A N/A N/A

Research Findings and Trends

Alkyl Chain Length and Physicochemical Properties Boiling Point: The ethyl variant (CAS 423-82-5) has a predicted boiling point of 363.6°C, while data for the propyl and butyl variants are unavailable. Longer alkyl chains typically increase molecular weight and may elevate boiling points. Density: The ethyl variant’s density (0.793 g/cm³) is lower than non-fluorinated acrylates, reflecting the influence of the fluorinated chain.

Toxicity and Hazards

  • The ethyl variant is classified as an irritant (R36/37/38), consistent with acrylates’ general reactivity. Longer alkyl chains (e.g., propyl or butyl) may reduce volatility and dermal exposure risks but require further study.

Polymer Applications The methylamino variant is used in silicone-based polymers (), suggesting shorter alkyl chains enhance compatibility with siloxanes. The propylamino variant’s longer chain may improve flexibility in fluoropolymer matrices.

Environmental Concerns

  • All compounds contain perfluorooctyl (C₈F₁₇) groups, which are persistent organic pollutants (POPs) under scrutiny for bioaccumulation and toxicity.

Limitations and Discrepancies

  • CAS Number Conflict : The target compound is listed under CAS 2357-60-0 () and 4221-80-1 (). This discrepancy requires verification from authoritative databases like the EPA’s DSSTox or ECHA.
  • Data Gaps : Experimental data on solubility, degradation, and ecotoxicity are sparse for most analogues.

Biological Activity

2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate, also known by its CAS number 2357-60-0, is a fluorinated compound that exhibits significant biological activity due to its unique chemical structure. This compound belongs to the class of perfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential health effects on humans and wildlife.

  • Molecular Formula : C₁₆H₁₄F₁₇NO₄S
  • Molar Mass : 639.32 g/mol
  • Appearance : Typically a colorless to pale yellow liquid.

Biological Activity Overview

The biological activity of this compound primarily stems from its interactions with biological systems, including its effects on cellular processes and potential toxicity.

  • Cell Membrane Interaction : The compound's fluorinated tail enhances its lipophilicity, allowing it to integrate into lipid membranes, potentially disrupting cellular integrity and function.
  • Endocrine Disruption : Similar to other PFAS, it may exhibit endocrine-disrupting properties, influencing hormone regulation and metabolism.
  • Immune Response Modulation : Studies indicate that PFAS can alter immune system responses, leading to decreased antibody responses and increased susceptibility to infections.

Toxicological Studies

A variety of studies have been conducted to assess the toxicity of PFAS compounds, including this compound. Below is a summary of key findings:

Study TypeFindings
Animal Studies Demonstrated liver accumulation and toxicity in rodents exposed to PFAS, with observed alterations in lipid metabolism and immune function .
Human Exposure Studies Correlations between serum levels of PFAS and increased risks of chronic diseases such as kidney disease, thyroid dysfunction, and metabolic disorders .
In Vitro Studies Indicated cytotoxic effects on human cell lines, with significant impacts on cell viability at higher concentrations .

Case Studies

  • Case Study on Liver Toxicity : Research involving rats exposed to various PFAS showed significant liver damage characterized by steatosis and altered enzyme levels indicative of hepatotoxicity .
  • Immunological Impact Study : A study conducted on children in the Faroe Islands linked exposure to PFAS with reduced vaccine efficacy, suggesting that these compounds may impair immune system functionality .
  • Chronic Disease Correlation Study : A population-based study found that higher serum concentrations of PFAS were associated with increased prevalence of metabolic syndrome components such as obesity and insulin resistance .

Environmental Persistence

The compound is highly resistant to biodegradation, which contributes to its accumulation in the environment and biological systems. This persistence raises concerns about long-term exposure risks for both humans and wildlife .

Q & A

Q. What are the recommended synthetic routes for 2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step reaction involving fluorinated sulfonamide intermediates and acrylate esterification. Key steps include:

  • Sulfonylation : Reacting heptadecafluorooctylsulfonyl chloride with propylamine to form the sulfonamide intermediate.
  • Acrylation : Introducing the acrylate group via esterification with 2-chloroethyl acrylate under inert conditions.
    Purity optimization involves:
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents.
  • Validation : GC-MS for volatile impurities and 19F^{19}\text{F}/1H^{1}\text{H} NMR to confirm structural integrity .

Q. What safety protocols are critical for handling this fluorinated acrylate?

Methodological Answer:

  • Storage : Keep at 0–6°C in amber glass under nitrogen to prevent hydrolysis or radical polymerization .
  • PPE : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using fluoropolymer-compatible materials (e.g., PTFE-based absorbents) .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : 19F^{19}\text{F} NMR (δ -70 to -125 ppm for CF2_2/CF3_3 groups) and FTIR (C=O stretch at 1720–1750 cm1^{-1}, S=O at 1350 cm1^{-1}).
  • Purity Assessment : HPLC with UV detection (λ = 210 nm) or elemental analysis for C/F/S ratios .

Advanced Research Questions

Q. How does incorporating this compound into copolymers affect material properties?

Methodological Answer:

  • Surface Properties : The fluorinated chain imparts hydrophobicity (water contact angle >110°) and chemical resistance.
  • Thermal Stability : TGA shows degradation onset at ~250°C due to C-F bond stability.
  • Application Example : Used in anti-fouling coatings; optimize monomer ratios (e.g., 10–20 wt%) via radical polymerization with initiators like AIBN .

Q. How can contradictory data on its reactivity under acidic vs. basic conditions be resolved?

Methodological Answer:

  • Controlled Studies : Perform parallel experiments varying pH (1–14), temperature (25–80°C), and catalysts (e.g., DMAP).
  • Mechanistic Analysis : Use 19F^{19}\text{F} NMR to track sulfonate group stability. Acidic conditions may hydrolyze the acrylate ester, while basic conditions degrade the sulfonamide .

Q. What environmental persistence and bioaccumulation risks are associated with this compound?

Methodological Answer:

  • Persistence : Structural analogs (e.g., PFOS) show half-lives >5 years in water; conduct OECD 301B biodegradation tests.
  • Bioaccumulation : Calculate log KowK_{ow} (estimated >4.5) and validate via in vitro assays with liver microsomes.
  • Mitigation : Explore ozonation or sonolysis for degradation, monitored via LC-MS/MS .

Q. What advanced strategies detect degradation products in environmental matrices?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (C18 cartridges) for aqueous samples; QuEChERS for sediments.
  • Detection : High-resolution LC-QTOF-MS with negative ionization to identify sulfonated metabolites.
  • Reference Standards : Synthesize putative metabolites (e.g., heptadecafluorooctane sulfonic acid) for quantification .

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